![molecular formula C18H20N2O2S B2388210 2-(isopropylsulfonyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole CAS No. 886903-64-6](/img/structure/B2388210.png)
2-(isopropylsulfonyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole
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Overview
Description
“2-(isopropylsulfonyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole” is a compound that contains an imidazole ring. Imidazole and its derivatives are privileged N-heterocyclic structures present in various natural products and synthetic pharmaceuticals .
Synthesis Analysis
Despite the numerous methods that have been developed for the synthesis of imidazole cores, it is still challenging to readily achieve high efficiency and regioselectivity in imidazole synthesis . A ketone oxidation, employing catalytic HBr and DMSO, followed by imidazole condensation with aldehydes provides 2,4(5)-disubstituted imidazoles in good yields .Molecular Structure Analysis
Imidazole based π–π stacked dimers form strong and efficient conductance pathways in single-molecule junctions . The most probable positions of imidazole nearest-neighbours are above and below the plane of the aromatic ring .Chemical Reactions Analysis
A fast and green protocol for the Michael addition of imidazoles to acrylates catalyzed by Lipozyme TL IM from Thermomyces lanuginosus in a continuous flow microreactor was developed . This method is simple (35 min), uses mild reaction conditions (45 °C) and is environmentally friendly .Physical And Chemical Properties Analysis
Due to its amphoteric nature, the imidazole ring can function as selective and effective anion and/or cation and even neutral organic molecules receptor system . The intermolecular interactions in concentrated (5 M) aqueous imidazole solutions have been investigated by combining neutron diffraction with isotopic substitution, total X-ray scattering and empirical potential structure refinement (EPSR) simulations using a box containing 5530 water and 500 imidazole molecules .Mechanism of Action
Safety and Hazards
Future Directions
The design of new multichannel imidazole-based receptors capable of recognizing different types of analytes is strongly demanded . A better understanding of the mechanisms of foreign body reaction (FBR), as well as miniaturization, long-term passivation, and coupling with gene therapy may be the way forward for the next generation of implantable bioelectrodes .
properties
IUPAC Name |
1-[(3-methylphenyl)methyl]-2-propan-2-ylsulfonylbenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-13(2)23(21,22)18-19-16-9-4-5-10-17(16)20(18)12-15-8-6-7-14(3)11-15/h4-11,13H,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLJSGPOISSXOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2S(=O)(=O)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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